molecular formula C13H10ClN3O4 B12800147 5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline CAS No. 7508-49-8

5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline

Cat. No.: B12800147
CAS No.: 7508-49-8
M. Wt: 307.69 g/mol
InChI Key: DLFBAMLAMJKMDK-UHFFFAOYSA-N
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Description

The compound “NIOSH/XU5145000” is a chemical substance identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of NIOSH’s extensive research into workplace safety and health, focusing on the potential hazards and safe handling of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for “NIOSH/XU5145000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and stability. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.

Industrial Production Methods

In industrial settings, the production of “NIOSH/XU5145000” is scaled up to meet demand. This involves using large-scale reactors and advanced equipment to maintain consistent quality. The industrial production methods also incorporate stringent safety measures to protect workers and the environment from potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions

“NIOSH/XU5145000” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

“NIOSH/XU5145000” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes, including manufacturing and quality control.

Mechanism of Action

The mechanism of action of “NIOSH/XU5145000” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “NIOSH/XU5145000” include other chemicals studied by NIOSH for their occupational safety and health implications. These may include volatile organic compounds, organotin compounds, and nitroaromatic compounds.

Uniqueness

“NIOSH/XU5145000” is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique characteristics make it suitable for particular applications and research areas, highlighting its importance in scientific and industrial contexts.

Properties

CAS No.

7508-49-8

Molecular Formula

C13H10ClN3O4

Molecular Weight

307.69 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H10ClN3O4/c1-8-2-4-9(5-3-8)15-11-6-10(14)12(16(18)19)7-13(11)17(20)21/h2-7,15H,1H3

InChI Key

DLFBAMLAMJKMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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